5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It is a white solid that is slightly soluble in DMSO and methanol . This compound is an intermediate used in the preparation of various therapeutically useful agents, such as the antiemetic agent palonosetron .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the preparation of the antiemetic agent palonosetron .
Mode of Action
As an intermediate in the synthesis of Palonosetron, it may contribute to the final compound’s ability to block the action of serotonin, a natural substance that may cause nausea and vomiting .
Pharmacokinetics
It is known that tetrahydronaphthalene binds to plasma proteins and is distributed in all tissues .
Result of Action
As an intermediate in the synthesis of Palonosetron, it may contribute to the final compound’s antiemetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid can be synthesized from 1-naphthoic acid through a hydrogenation process. The reaction involves the use of acetic acid as a solvent and palladium on carbon (Pd/C) as a catalyst. The reaction vessel is flushed with hydrogen gas to facilitate the hydrogenation process .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylate salts and oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Utilized in the preparation of therapeutically useful agents, such as antiemetic drugs.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-1-naphthoic acid
- 5,6,7,8-Tetrahydro-2-naphthoic acid
- 9-Oxofluorene-4-carboxylic acid
Uniqueness
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid is unique due to its specific structure and reactivity. Its ability to serve as an intermediate in the synthesis of therapeutically useful agents, such as palonosetron, highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFQXKYHWFWGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286336 | |
Record name | 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4242-18-6 | |
Record name | 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4242-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 44874 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004242186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4242-18-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What are the key structural features of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid and how do they influence its crystal packing?
A: this compound exhibits a distinct molecular structure that directly impacts its crystal formation. The cyclohexane ring within the molecule adopts a half-chair conformation []. This specific conformation, along with the carboxylic acid group, plays a crucial role in the intermolecular interactions observed in the crystal structure. The molecules form centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds, a common feature of carboxylic acids. Furthermore, these dimers are interconnected by π–π interactions, with a centroid–centroid distance of 3.8310 (13) Å [], originating from the aromatic naphthalene core. Additional stabilization within the crystal lattice is provided by C—H⋯O bonds, further linking the dimer units.
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